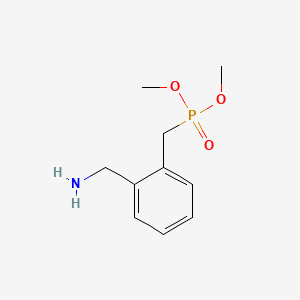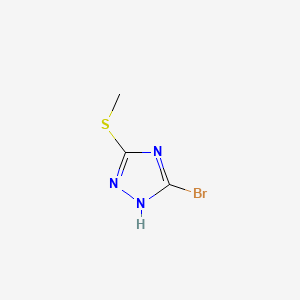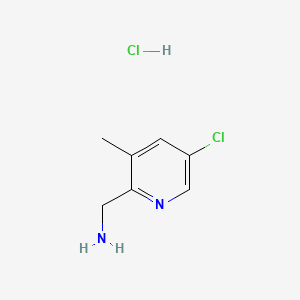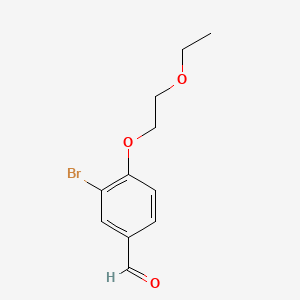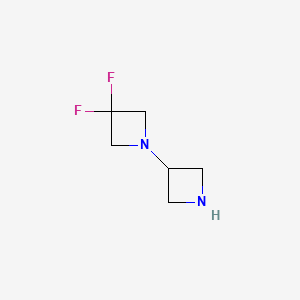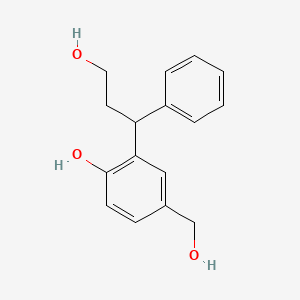
Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- is a chemical compound with the molecular formula C16H18O3 . It is also known by other names such as Fesoterodine Impurity 19 and 2-Hydroxy-5-(hydroxymethyl)-gamma-phenyl-benzenepropanol .
Physical And Chemical Properties Analysis
Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- has a molecular weight of 258.31 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
-
Biomass Conversion and Biorefinery
- This field involves the conversion of biomass into fuels, chemicals, and materials .
- The compound is used in the synthesis of various biofuels and renewable chemicals from biomass-derived furfural and 5-(hydroxymethyl)furfural .
- A mixed solvent system consisting of dimethyl isosorbide (a green solvent obtained from glucose-derived isosorbide) and water worked best in the presence of a suitable organic amine, such as 1,4-diazabicyclo[2.2.2]octane. The yield of methyl 2-(hydroxy(5-(hydroxymethyl)furan-2-yl)methyl)acrylate (MHHMA) reached 63% after 36 h of reaction at RT .
- The results show that the compound can be effectively used in the synthesis of biofuels and renewable chemicals, providing a sustainable alternative to traditional fossil fuels .
-
Phytochemical Research
- This field involves the study of phytochemicals, which are chemicals derived from plants .
- Quercetin and ferulic acid, two phytochemicals that share a common phenolic structure with the compound , have been extensively studied .
- These phytochemicals have several pharmacological properties, including antioxidant and free radical scavenging, anti-cancer, anti-inflammatory, anti-arrhythmic, and vasorelaxant .
- The results of these studies show the potential of these phytochemicals in various therapeutic applications .
-
Chemical Synthesis
- This field involves the synthesis of new chemical compounds .
- 2-Hydroxymethylphenols have been prepared in good yield by reduction with sodium borohydride of the precursor aldehydes, obtained regiospecifically from reaction of phenols with paraformaldehyde in toluene containing stannic chloride and tri-n-butylamine .
- The reaction of phenols with either paraformaldehyde under anhydrous conditions or with aqueous formaldehyde results in formation of both the hydroxymethyl and the bishydroxymethyl derivatives .
- The results of these studies show the potential of these compounds in various synthetic applications .
-
Material Science
- This field involves the design and discovery of new materials .
- 2-hydroxy-5-(hydroxymethyl)benzaldehyde is used in the synthesis of various materials .
- The compound is used in the synthesis of various materials, including polymers and resins .
- The results of these studies show the potential of this compound in various material science applications .
-
Pharmaceutical Research
- This field involves the discovery and development of new drugs .
- 2-Hydroxymethylphenols have been prepared in good yield by reduction with sodium borohydride of the precursor aldehydes, obtained regiospecifically from reaction of phenols with paraformaldehyde in toluene containing stannic chloride and tri-n-butylamine .
- These compounds are of interest as potentially useful intermediates for mild oxidation with pyridinium chlorochromate, to form the corresponding aldehydes .
- The results of these studies show the potential of these compounds in various pharmaceutical applications .
-
Industrial Applications
- This field involves the use of chemicals in various industrial processes .
- 2-hydroxy-5-(hydroxymethyl)benzaldehyde is used in the synthesis of various industrial chemicals .
- The compound is used in the synthesis of various materials, including polymers and resins .
- The results of these studies show the potential of this compound in various industrial applications .
Eigenschaften
IUPAC Name |
4-(hydroxymethyl)-2-(3-hydroxy-1-phenylpropyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3/c17-9-8-14(13-4-2-1-3-5-13)15-10-12(11-18)6-7-16(15)19/h1-7,10,14,17-19H,8-9,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFWTWKNWQIGHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCO)C2=C(C=CC(=C2)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

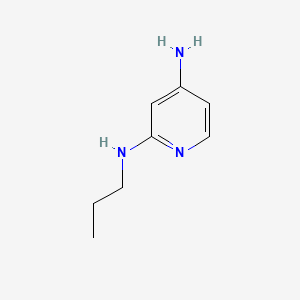
![Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane](/img/structure/B596029.png)
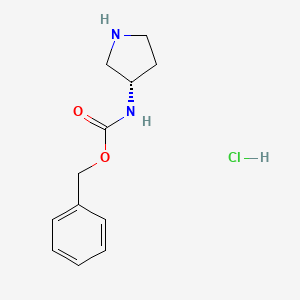
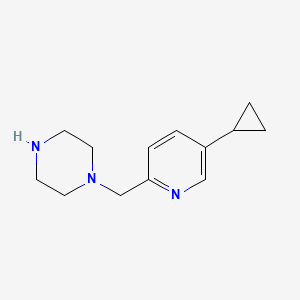
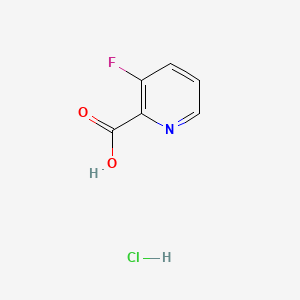
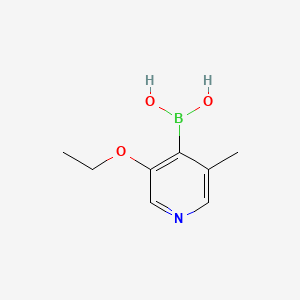
![Thiourea, N-(9R)-cinchonan-9-yl-N'-[(2R)-2-pyrrolidinylmethyl]-](/img/structure/B596036.png)
